5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
Overview
Description
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is a synthetic intermediate used in the preparation of GSK3β inhibitors and non-nucleoside reverse transcriptase inhibitors for treating HIV infection . It has a molecular formula of C6H5ClN2O2S .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid consists of a pyrimidine ring substituted with a chlorine atom, a methylthio group, and a carboxylic acid group . The average mass is 204.634 Da and the monoisotopic mass is 203.976028 Da .Physical And Chemical Properties Analysis
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid has a molecular weight of 204.63 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The XLogP3-AA is 1.5 .Scientific Research Applications
Synthesis and Characterization
- The compound has been used in synthesizing β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, which are significant for their unique structural properties (Grant, Seemann, & Winthrop, 1956).
- It serves as a starting material for the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which have applications in developing fungicidal compounds (Tumkevicius, Urbonas, & Vainilavicius, 2013).
Chemical Transformations and Reactions
- The compound is involved in the formation of metal-bearing and trifluoromethyl-substituted pyrimidines, a process important in the generation of complex organic molecules (Schlosser, Lefebvre, & Ondi, 2006).
- It is also used in developing new methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, contributing to advancements in heterocyclic chemistry (Santilli, Kim, & Wanser, 1971).
Novel Compound Synthesis
- The compound has been utilized in the palladium-catalyzed synthesis of densely substituted methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates, leading to the creation of novel heterocyclic systems (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).
Kinetic and Mechanistic Studies
- Kinetic studies involving this compound, such as its oxidation by potassium dichromate in aqueous perchloric acid, contribute to understanding the behavior of pyrimidine derivatives under various chemical conditions (Padmini, Manju, & Sateesh, 2016).
Safety And Hazards
Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing . It is also recommended to avoid dust formation and keep containers tightly closed in a dry, cool, and well-ventilated place . The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 .
properties
IUPAC Name |
5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPCYCDQJZTPHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352401 | |
Record name | 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | |
CAS RN |
61727-33-1 | |
Record name | 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-(methylsulphanyl)pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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